N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3-fluorophenyl)urea
Overview
Description
1,2,4-Triazoles are a class of compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their multidirectional biological activity and are used in a variety of therapeutic applications .
Molecular Structure Analysis
1,2,4-Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . The specific structure of “N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N’-(3-fluorophenyl)urea” would include additional functional groups attached to this core structure.Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions, including reactions with various electrophiles and nucleophiles . The specific reactions that “N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N’-(3-fluorophenyl)urea” can undergo would depend on its specific structure.Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary depending on their specific structure. In general, they are known to be stable compounds due to the aromatic character of the triazole ring .Mechanism of Action
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by 1,2,4-triazoles, there is significant interest in further exploring this class of compounds for potential therapeutic applications . This includes the development of new synthetic methods, the exploration of new biological targets, and the optimization of existing 1,2,4-triazoles for improved efficacy and safety .
Properties
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-3-(3-fluorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c17-14-7-2-1-4-11(14)9-23-10-19-15(22-23)21-16(24)20-13-6-3-5-12(18)8-13/h1-8,10H,9H2,(H2,20,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZNZUVWSAYBMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC(=N2)NC(=O)NC3=CC(=CC=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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